Hydrogen Bonding Capacity vs. 8-Bromo and 8-Iodo Analogs: Implications for Solubility and Target Engagement
The 8-nitro derivative possesses a significantly higher capacity for hydrogen bonding compared to its 8-bromo and 8-iodo counterparts. This is due to the nitro group's ability to act as a strong hydrogen bond acceptor, whereas halogens (especially bromine and iodine) are poor H-bond acceptors . This is reflected in the calculated hydrogen bond acceptor count, which is 3 for the target compound and only 1 for the bromo analog [1]. This property strongly influences solubility in polar media and can critically impact interactions with biological targets or chromatographic behavior.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 (from nitro and amine groups) |
| Comparator Or Baseline | 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine: 1 (amine only) [1] |
| Quantified Difference | The target compound has a 200% greater hydrogen bond acceptor capacity. |
| Conditions | Calculated property based on molecular structure; validated by software implementations like those from SwissADME. |
Why This Matters
The threefold increase in H-bond acceptor capacity can drastically improve aqueous solubility and alter pharmacokinetic profiles in derived drug candidates, making it a non-interchangeable building block for lead optimization.
- [1] PubChem. (n.d.). 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Summary. View Source
